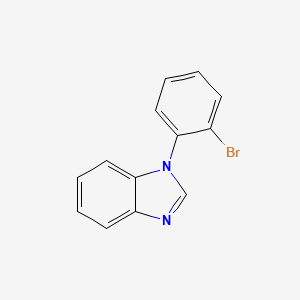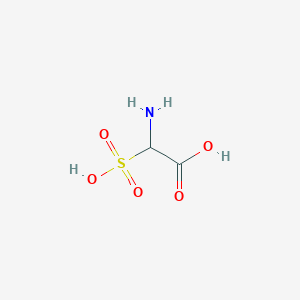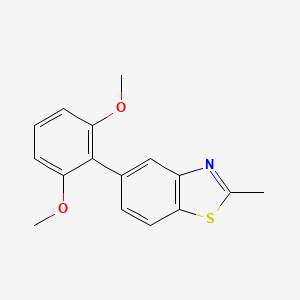
5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a 2,6-dimethoxyphenyl group and a methyl group. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethoxyaniline with 2-bromoacetophenone in the presence of a base, followed by cyclization with sulfur to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl ring.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies and biochemical assays are used to elucidate these mechanisms and identify potential targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethoxybenzothiazole
- 2-Methylbenzothiazole
- 5-(2,6-Dimethoxyphenyl)-1,3,4-oxadiazole
Uniqueness
5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H15NO2S |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
5-(2,6-dimethoxyphenyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NO2S/c1-10-17-12-9-11(7-8-15(12)20-10)16-13(18-2)5-4-6-14(16)19-3/h4-9H,1-3H3 |
Clave InChI |
OHRUTYFECQCTRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=CC(=C2)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
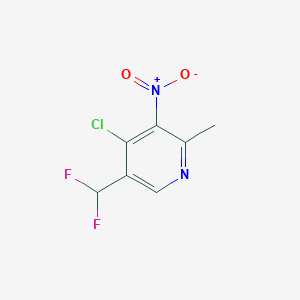

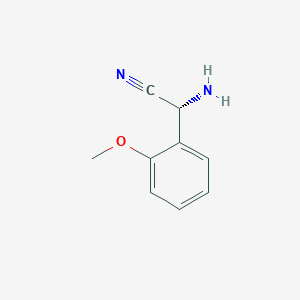
![5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14136340.png)
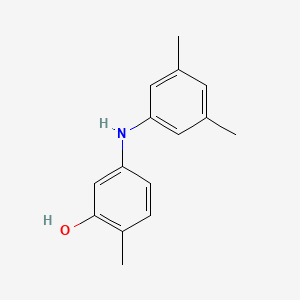
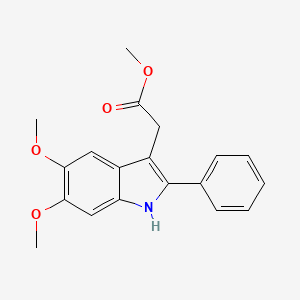
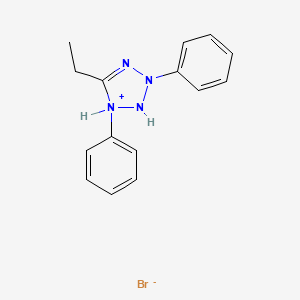
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
